molecular formula C6H8N2O B1330466 2,3-Diaminophenol CAS No. 59649-56-8

2,3-Diaminophenol

Cat. No.: B1330466
CAS No.: 59649-56-8
M. Wt: 124.14 g/mol
InChI Key: PCAXITAPTVOLGL-UHFFFAOYSA-N
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Description

2,3-Diaminophenol is an aromatic diamine with the molecular formula C6H8N2O. It is a white to beige crystalline powder that is known for forming complexes with palladium (II) and platinum (II) ions . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diaminophenol can be synthesized through the reduction of 2,3-dinitroaniline. The process involves reacting 2,3-dinitroaniline with a reducing agent such as sodium sulfinate or sodium nitrite, followed by acid treatment to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Oxidation Reactions

2,3-Diaminophenol undergoes electrochemical oxidation, forming polymeric materials under controlled conditions. Key findings include:

Electrochemical Polymerization

  • Reagents/Conditions : Electro-oxidation at +1.0 V (vs. RHE) in 1 M HClO₄ on platinum electrodes .
  • Mechanism : Initial formation of cation radicals followed by coupling at para positions relative to hydroxyl groups, leading to branched polymer structures .
  • Product : Insulating poly(this compound) film with crosslinked architecture .

Oxidation Pathways

ParameterDescriptionReference
Oxidation Potential +1.0 V (vs. RHE) in acidic media
Spectroscopic Evidence UV-vis and FTIR confirm radical intermediates and polymer formation

Substitution Reactions: Schiff Base Formation

The compound reacts with aldehydes to form unsymmetrical Schiff bases, enabling coordination chemistry applications:

Reaction with Salicylaldehyde Derivatives

  • Reagents/Conditions : 2:1 molar ratio of salicylaldehyde or 5-bromosalicylaldehyde to this compound in absolute ethanol at 50°C .
  • Product : Tetradentate Schiff base ligands (e.g., H₂L1: R = H; H₂L2: R = Br) .

General Reaction Scheme :
$$
\text{2 RCHO} + \text{H₂N-C₆H₃(OH)-NH₂} \rightarrow \text{H₂L} + 2 \text{H₂O}
$$
(R = H or Br)

Metal Complexation

  • Metals : Mn(III), Ni(II), Cu(II) .
  • Applications : Catalysis and materials science due to redox-active metal centers .

Reactions with Diketones

This compound reacts with 2,4-pentanedione to form heterocyclic compounds:

Formation of Benzo[b] diazepinium Salts

  • Reagents/Conditions : 2,4-pentanedione in refluxing ethanol .
  • Mechanism : Cyclocondensation involving both amino groups and the diketone .
  • Product : Benzo[b] diazepinium salts with potential pharmacological activity .

Reduction Reactions

While this compound itself is synthesized via reduction (e.g., from 2,3-dinitroaniline using Na₂S₂O₄) , its own reduction behavior remains less studied.

Comparative Reaction Table

Reaction TypeReagents/ConditionsProductsKey References
Electrochemical Oxidation 1 M HClO₄, Pt electrode, +1.0 VPoly(this compound)
Schiff Base Formation Salicylaldehyde, EtOH, 50°CTetradentate ligands (H₂L1/H₂L2)
Cyclocondensation 2,4-Pentanedione, refluxing ethanolBenzo[b] diazepinium salts

Scientific Research Applications

2,3-Diaminophenol is utilized in several synthetic pathways:

  • Synthesis of Amino-1,5-benzoxazepines : It serves as a precursor in the one-pot microwave-assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines, which are important in medicinal chemistry for their pharmacological properties .
  • Schiff Base Complexes : The compound reacts with salicylaldehyde or its derivatives to form unsymmetrical tetradentate Schiff base complexes. These complexes can coordinate with transition metals like manganese, nickel, and copper, leading to new materials with potential catalytic applications .

Electrochemistry

The electropolymerization of this compound has been extensively studied.

  • Electrosynthesis : The compound undergoes electrooxidation to form poly(this compound), which can be used in sensor applications due to its conductive properties. Studies indicate that the polymer exhibits significant electrochemical activity when deposited on platinum electrodes in acidic media .

Electrochemical Properties

ParameterValue
Oxidation PotentialVariable (depends on conditions)
ConductivityHigh (in polymer form)

Biomedical Applications

Recent research has explored the cytotoxicity and cellular uptake of this compound in cancer cells:

  • Cellular Uptake Studies : Confocal laser scanning microscopy has demonstrated that this compound can internalize into HeLa cells within 30 minutes. However, it does not penetrate the nucleus effectively within this timeframe .
  • Cytotoxicity : The compound has shown potential as a biomolecular probe due to its ability to bind DNA and exhibit cytotoxic effects on cancer cells. MTT assays have confirmed its effectiveness in inhibiting cell proliferation at specific concentrations .

Case Study 1: Synthesis of Schiff Base Complexes

A study conducted on the reaction between this compound and salicylaldehyde resulted in several unsymmetrical tetradentate Schiff base complexes. These complexes were characterized using various spectroscopic methods and exhibited catalytic activity in oxidation reactions .

Case Study 2: Electropolymerization for Sensor Development

Research on the electropolymerization of this compound highlighted its application in developing electrochemical sensors. The polymer formed displayed enhanced conductivity and stability under operational conditions, making it suitable for environmental monitoring applications .

Mechanism of Action

The mechanism of action of 2,3-diaminophenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially affecting various biochemical pathways. For instance, its complexes with palladium (II) and platinum (II) are studied for their interactions with DNA, which could have implications in cancer therapy .

Comparison with Similar Compounds

Uniqueness: 2,3-Diaminophenol is unique due to its specific reactivity with aldehydes to form Schiff bases and its ability to form stable complexes with a variety of metal ions. This makes it particularly valuable in both synthetic chemistry and biological research .

Biological Activity

2,3-Diaminophenol (DAP) is an aromatic diamine with significant biological activity, particularly noted for its antioxidant properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with DAP, supported by research findings, data tables, and case studies.

  • Chemical Formula : C6H8N2O
  • Molecular Weight : 124.14 g/mol
  • Melting Point : 161-165 °C
  • Structure : DAP features two amino groups (-NH2) at the 2 and 3 positions of a benzene ring and a hydroxyl group (-OH) at the 1 position, which contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders.

The antioxidant mechanism of DAP involves:

  • Free Radical Scavenging : DAP can neutralize reactive oxygen species (ROS), reducing oxidative damage.
  • Metal Ion Chelation : The ability of DAP to form complexes with transition metals enhances its protective effects against oxidative stress.

Anti-cancer Activity

Studies have suggested that derivatives of this compound may possess anti-cancer properties. For instance, research has indicated that certain DAP derivatives can inhibit cell proliferation in various cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
DAP Derivative 15.3 ± 0.6A549 (lung cancer)
DAP Derivative 21.1 ± 0.1HeLa (cervical cancer)
DAP Derivative 30.5 ± 0.1MCF-7 (breast cancer)

These findings suggest that structural modifications of DAP could enhance its efficacy as an anti-cancer agent.

Anti-inflammatory Effects

In addition to its antioxidant and anti-cancer activities, DAP has been studied for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.

Case Studies

  • Study on Antioxidant Properties :
    • A study demonstrated that DAP significantly reduced lipid peroxidation in rat liver homogenates when exposed to oxidative stress induced by hydrogen peroxide.
    • The results indicated a dose-dependent response, highlighting the compound's effectiveness as an antioxidant agent.
  • Cancer Cell Proliferation Inhibition :
    • In vitro studies on breast cancer cell lines showed that specific DAP derivatives inhibited cell growth more effectively than standard chemotherapeutic agents.
    • The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Structural Comparisons

The unique arrangement of functional groups in DAP influences its biological activity compared to structurally similar compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Aminobenzene-1,4-diol32190-95-70.92Hydroxyl group at different position
4-Aminobenzene-1,3-diol34781-86-70.87Different substitution pattern
2,4-Diaminophenol dihydrochloride137-09-70.87Different amino group positioning

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-diaminophenol, and how can reaction conditions be controlled to improve yield?

this compound can be synthesized via condensation reactions. For example, reacting this compound with sodium glyoxal bisulfite under controlled pH (adjusted to ~8 with NaOH) and temperature (60°C) yields quinoxalin-5-ol with an 82% yield. Key steps include precise pH adjustment, solvent selection (e.g., EtOAc for extraction), and purification via silica gel chromatography . Reaction optimization should prioritize minimizing side products (e.g., oxidation byproducts) by using inert atmospheres and monitoring reaction kinetics.

Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound and its derivatives?

  • ¹H NMR : Peaks at δ 7.27–8.92 ppm correspond to aromatic protons in Schiff base derivatives, with splitting patterns indicating substitution positions .
  • IR : Stretching vibrations at ~3300 cm⁻¹ (N-H/O-H) and 1498–1620 cm⁻¹ (C=N/C=C) confirm functional groups in coordination complexes .
  • ¹³C NMR : Resonances at δ 111–152 ppm validate aromatic carbon environments in synthesized compounds .

Q. What coordination chemistry applications does this compound enable?

this compound forms stable Pd(II) and Pt(II) complexes by donating electrons from its amino and hydroxyl groups. These complexes are structurally characterized by X-ray crystallography and tested for catalytic or antitumor activity. For example, asymmetric Schiff bases synthesized with salicylaldehyde derivatives exhibit unique geometries conducive to metal-ligand bonding .

Advanced Research Questions

Q. How does this compound contribute to designing electrocatalytic materials?

this compound derivatives, such as pyridine-bridged Schiff base ligands, are used to synthesize copper(II) complexes for modified electrodes. These materials show promise in heterogeneous electrocatalysis, particularly for oxygen reduction reactions. Electrochemical performance is assessed via cyclic voltammetry and impedance spectroscopy .

Q. What methodological challenges arise when studying the antitumor activity of this compound derivatives?

In vitro assays (e.g., MTT) reveal dose-dependent cytotoxicity, but contradictory results may arise due to:

  • Redox interference : The compound’s antioxidant properties (e.g., lipid peroxidation inhibition) can confound ROS-mediated cytotoxicity measurements .
  • Metabolic activation : CYP1A induction by diaminophenol derivatives may enhance or mitigate genotoxicity, requiring careful control of metabolic enzyme activity in cell lines .

Q. How can researchers resolve discrepancies in mutagenicity data for this compound isomers?

Comparative studies using Ames tests and molecular docking simulations are critical. For instance:

  • Structural isomerism : this compound exhibits lower mutagenic potential than 3,4-diaminotoluene due to steric hindrance affecting DNA adduct formation .
  • Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., quinone-imines) that correlate with mutagenicity thresholds .

Q. What analytical methods are recommended for detecting trace this compound in complex matrices?

  • HPLC-UV : Reverse-phase C18 columns with mobile phases (e.g., methanol/water + 0.1% TFA) achieve LODs <1 ppm .
  • LC-MS/MS : MRM transitions (e.g., m/z 124 → 79) enhance specificity in biological samples .
  • Standardization : Follow GB/T 21892-2015 for validation, including spike-recovery tests (85–115%) .

Properties

IUPAC Name

2,3-diaminophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAXITAPTVOLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975046
Record name 2,3-Diaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59649-56-8
Record name 2,3-Diaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diaminophenol
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Synthesis routes and methods I

Procedure details

To a solution of 3-nitro-4-aminophenol (4.6 g, 30 mmol) in methanol is added 500 mg of Pd/C. A hydrogenation reaction is performed at room temperature for 2 hours and then terminated. The Pd/C is removed by filtration to obtain 4.1 g of 3-hydroxy-o-phenylenediamine, with a yield of 95%.
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Synthesis routes and methods II

Procedure details

Forty mg of Met-BTC having methionine at its N-terminal obtained in Reference Example 4 was dissolved in 4 ml of 3 M urea solution. To the mixture was added a solution containing 50 mM copper sulfate 0.5 ml, glyoxylic acid 0.25 g and pyridine 0.5 ml and allowed to stand at 25° C. for 1 hour. The reaction solution was passed through Sephadex G-25 column (25 mmID×600 mmL) equilibrated with 2.5 M urea and 50 mM phosphate buffer solution (pH 6.0) and the column was washed with the same buffer solution at 6 ml/minute of flow rate to collect the fraction of diketone derivative of Met-BTC. To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution and then added 2,3-diaminophenol to give a final concentration of 40 mM, followed by vacuum and sealing with nitrogen gas, and the reaction was proceeded at 37° C. for 15 hours. The reaction solution was purified by the same method as described in Working Example 23 to obtain a purified BTC.
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Synthesis routes and methods III

Procedure details

Forty mg of Met-NT-3 having methionine at its N-terminal obtained in Reference Example 3 was dissolved in 4 ml of 3 M urea solution. To the mixture was added a solution containing 50 mM copper sulfate 0.5 ml, glyoxylic acid 0.25 g and pyridine 0.5 ml and allowed to stand at 25 ° C. for 1 hour. The reaction solution was passed through Sephadex G-25 column (25 mmID×600 mmL) equilibrated with 2.5 M urea and 50 mM phosphate buffer solution (pH 6.0) and the column was washed with the same buffer solution at 6 ml/minute of flow rate to collect the fraction of diketone derivative of Met-NT-3. To this fraction was added the same volume of 4 M acetic acid-4 M sodium acetate solution and then added 2,3-diaminophenol to give a final concentration of 40 mM, followed by vacuum and sealing with nitrogen gas, and the reaction was proceeded at 37° C. for 15 hours. The reaction solution was purified by the same method as described in Working Example 37 to obtain a purified NT-3.
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Synthesis routes and methods IV

Procedure details

2,3-dinitrophenol (80%) 25 g (0.11 mol) was dissolved in 700 ml ethanol and 0.5 g Pd/C was added. The mixture was hydrogenated at room temperature until the uptake of hydrogen ceased (4 h). The solution was filtered (celite) in N2 -atmosphere and evaporated to dryness in vacuo to give the title compound as an unstable oil (18 g), which was used immediately for the next step.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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